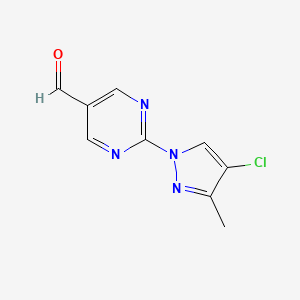

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Description

Properties

Molecular Formula |

C9H7ClN4O |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

2-(4-chloro-3-methylpyrazol-1-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C9H7ClN4O/c1-6-8(10)4-14(13-6)9-11-2-7(5-15)3-12-9/h2-5H,1H3 |

InChI Key |

APRVWAULNXAWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Cl)C2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and concentrations of reactants. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and functional groups. Below is a detailed comparison:

Pyrazole-Substituted Pyrimidine Derivatives

Key Observations :

- The pyrimidine core in the target compound offers greater π-conjugation compared to purely pyrazole-based analogs, influencing electronic properties and stability .

- Substitution at pyrimidine-5 with a formyl group (vs. pyrazole-4 in analogs like 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde) increases electrophilicity, favoring reactions with amines or hydrazines .

Sulfur-Containing Analogs

Key Observations :

- Replacement of the pyrazole moiety with sulfur-containing groups (e.g., methylthio) alters solubility and binding affinity in biological systems .

- The target compound lacks the fused heterocyclic systems seen in pyrrolopyrimidine derivatives, reducing steric hindrance but limiting target-specific interactions .

Chlorinated Pyrazole Derivatives

Key Observations :

- The target compound’s chlorine at pyrazole-4 (vs. pyrazole-5 in 5-chloro-3-methyl-4-nitro-1H-pyrazole) reduces steric clash with the pyrimidine ring, improving synthetic accessibility .

- Di-chlorinated analogs (e.g., 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde) exhibit higher bioactivity but lower solubility .

Biological Activity

2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration combining pyrazole and pyrimidine rings, which contributes to its diverse biological applications. The compound's molecular formula is CHClNO, with a molecular weight of 222.63 g/mol .

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies. The binding affinity and specificity of the compound towards these enzymes suggest potential applications in drug development targeting inflammatory diseases .

2. Anti-Cancer Properties

Studies have shown that 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde may act as a receptor modulator, influencing pathways associated with cancer cell proliferation and survival. Its mechanism of action likely involves the modulation of receptor functions that are crucial in cancer progression .

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated using various models, including the carrageenan-induced paw edema model in rats. Results indicated that derivatives of this compound could significantly reduce inflammation, with some showing comparable effectiveness to established anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Assessment

A study conducted by Sivaramakarthikeyan et al. evaluated several pyrazole derivatives, including 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde, for their COX-2 inhibitory activity. The results demonstrated that certain derivatives exhibited high selectivity and potency, indicating their potential as safe anti-inflammatory agents .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit target enzymes, suggesting its utility in therapeutic applications aimed at metabolic disorders .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde?

The compound can be synthesized via a Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by nucleophilic substitution with phenols under basic conditions (e.g., K₂CO₃) . For analogous pyrazole-carbaldehyde derivatives, optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical to suppress side reactions like over-formylation or decomposition .

Q. How can impurities be effectively removed during purification?

Due to poor solubility in common solvents, recrystallization from DMF is recommended for high-purity isolation. Alternatively, silica gel chromatography with gradients of hexanes/EtOAc (e.g., 1:1 v/v) can resolve structurally similar byproducts, as demonstrated for pyridopyrimidinone derivatives .

Q. What crystallographic tools are suitable for structural determination?

SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For this compound, single-crystal X-ray diffraction combined with SHELX refinement can resolve positional disorder in the pyrazole and pyrimidine rings, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How does stereochemical induction occur in derivatives of pyrimidine-5-carbaldehyde?

Enantioselective additions (e.g., of i-Pr₂Zn) to the aldehyde group can achieve >95% ee using chiral catalysts like (R)- or (S)-α-methyl-d3-alanine. The prochiral nature of the aldehyde allows orientation-dependent chirality transfer, as shown in asymmetric autocatalysis studies . Mechanistic studies suggest that π-π stacking between the pyrimidine ring and the catalyst dictates stereochemical outcomes .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies often arise from substituent electronic effects on the pyrazole ring. For example, replacing the chloro group with methoxy or ethylthio moieties (as in JSF-4271/JSF-4297) alters electron density, impacting binding to biological targets. Computational modeling (DFT) and in vitro assays with standardized cell lines (e.g., Mtb-infected macrophages) can reconcile such contradictions .

Q. How can enantioselectivity reversal be exploited in mechanistic studies?

Unusual reversals (e.g., (S)- to (R)-configurations) are observed under varying temperatures or solvent polarities. For instance, (S)-1-phenethyl alcohol induces (S)-alkanol formation at 0°C, while thermal equilibration at 25°C reverses selectivity. Monitoring reaction kinetics via HPLC with chiral columns (≥95% purity) is essential to track these phenomena .

Q. What analytical methods resolve ambiguities in NMR and mass spectrometry data?

Overlapping signals in ¹H-NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) can be clarified by COSY or HSQC experiments . High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isobaric impurities, while IR spectroscopy confirms aldehyde C=O stretches (~1700 cm⁻¹) .

Methodological Recommendations

- Synthetic Optimization : Use kinetic control (low-temperature reactions) to prevent aldehyde oxidation.

- Data Validation : Cross-validate crystallographic data with computational models (Mercury CSD) .

- SAR Design : Prioritize substituents at the pyrazole 3-methyl and pyrimidine 5-positions for maximal bioactivity modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.